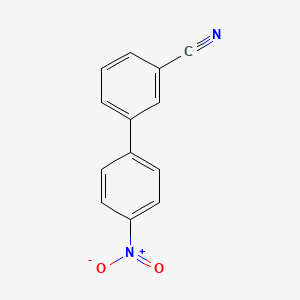

3-(4-Nitrophenyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVVAOSJIWCLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718396 | |

| Record name | 4'-Nitro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-54-7 | |

| Record name | 4′-Nitro[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-(4-Nitrophenyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Nitrophenyl)benzonitrile, a biphenyl derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. We will delve into its structural identification, synthesis, reactivity profile, and spectroscopic characterization. The document is intended for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights to facilitate its application in advanced research and development projects.

Introduction and Strategic Importance

This compound is an aromatic compound characterized by a biphenyl core structure substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at specific positions. The strategic placement of these two powerful electron-withdrawing groups on different phenyl rings creates a molecule with unique electronic properties and a rich reactivity profile. The nitrile group serves as a versatile synthetic handle for conversion into amines, amides, or carboxylic acids, while the nitro group can be readily reduced to an amine, providing a key vector for further functionalization. This dual reactivity makes it a valuable building block in the synthesis of complex heterocyclic systems and pharmacologically active agents. Derivatives of nitrophenyl benzonitriles have been explored for their potential biological activities, including antitrypanosomal and anti-inflammatory effects[1][2].

Physicochemical and Structural Properties

Accurate identification and understanding of the fundamental properties of a compound are paramount before its inclusion in any synthetic or screening workflow. The key identifiers and computed physicochemical properties for a closely related isomer, 4-(3-Nitrophenyl)benzonitrile, are summarized below, providing a reliable reference point for researchers.

Table 1: Core Chemical and Physical Properties of 4-(3-Nitrophenyl)benzonitrile (Isomer)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(3-nitrophenyl)benzonitrile | [3] |

| Molecular Formula | C₁₃H₈N₂O₂ | [3] |

| Molecular Weight | 224.21 g/mol | [3] |

| CAS Number | 39117-72-1 | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=CC=C(C=C2)C#N | [3] |

| InChIKey | DOBQZAZMSQVKJA-UHFFFAOYSA-N | [3] |

| Appearance | Expected to be a solid at room temperature. | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | General Knowledge |

Synthesis and Mechanistic Considerations

The most logical and widely adopted method for constructing the biphenyl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for this target molecule.

Retrosynthetic Analysis & Workflow

The synthesis involves the coupling of an aryl halide with an arylboronic acid. For this compound, two primary disconnection approaches are feasible:

-

Route A: 3-Bromobenzonitrile + 4-Nitrophenylboronic acid

-

Route B: 4-Bromonitrobenzene + 3-Cyanophenylboronic acid

Route A is often preferred due to the commercial availability and stability of the starting materials.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromobenzonitrile (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent & Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent system (e.g., a 3:1 mixture of toluene and water) via cannula. Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure this compound.

Causality Behind Choices:

-

Palladium Catalyst: The palladium catalyst is the heart of the reaction, cycling through Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination[4][5].

-

Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to occur efficiently[6][7].

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, so an inert atmosphere is required to prevent catalyst degradation and ensure high yields.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its three key structural components: the benzonitrile ring, the nitrophenyl ring, and the biphenyl linkage.

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo several important transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a benzamide and then to the corresponding carboxylic acid. The presence of the electron-withdrawing nitro group can facilitate nucleophilic attack on the nitrile carbon[8][9].

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation[8][10].

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a key site for chemical modification:

-

Reduction: The most common reaction is its reduction to an aniline derivative. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental in drug discovery for introducing an amine handle.

-

Nucleophilic Aromatic Substitution (SₙAr): While the nitro group itself is a poor leaving group, it strongly activates the aromatic ring for SₙAr reactions, especially at the ortho and para positions[11][12]. This property is more relevant to the nitrophenyl ring itself rather than the displacement of the nitro group.

Diagram: Key Functional Group Transformations

Caption: Potential synthetic transformations of this compound's key functional groups.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the eight aromatic protons.

-

Protons on the Nitrophenyl Ring: These will appear as two doublets (an AA'BB' system) due to the para substitution. The protons ortho to the strongly electron-withdrawing nitro group will be significantly downfield (likely > 8.0 ppm), while the protons meta to the nitro group will be further upfield.

-

Protons on the Benzonitrile Ring: These four protons will exhibit a more complex splitting pattern due to their meta substitution. Signals will typically appear in the range of 7.5-8.0 ppm. The proton situated between the two substituents (at C2) will likely be the most downfield of this set.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 13 carbons.

-

Nitrile Carbon (-C≡N): A characteristic signal will appear in the range of 115-125 ppm.

-

Nitro-substituted Carbon (C-NO₂): This quaternary carbon will be significantly downfield, typically > 145 ppm.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical 120-150 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups.

-

Nitrile Stretch (νC≡N): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group[13].

-

Nitro Stretch (νNO₂): Two strong absorption bands will be present: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of the molecule (C₁₃H₈N₂O₂) should be observed, which is approximately 224.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Conclusion and Future Outlook

This compound is a synthetically valuable and accessible building block. Its well-defined reactivity, stemming from the orthogonal nature of its nitrile and nitro functional groups, allows for selective and sequential chemical modifications. This makes it an attractive starting point for the synthesis of libraries of complex molecules for screening in drug discovery programs and for the development of novel organic materials. Further research into its derivatives could uncover new compounds with potent biological activities or unique photophysical properties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12065661, 4-(3-Nitrophenyl)benzonitrile. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12169644, 3-Nitro-4-(4-nitrophenyl)benzonitrile. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (Date N/A). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23764767, 3-Nitro-4-(4-propylphenoxy)benzonitrile. Available at: [Link]

-

Wikipedia (2024). Benzonitrile. Available at: [Link]

-

Organic Syntheses (Date N/A). p-NITROBENZONITRILE. Available at: [Link]

-

Journal of the American Chemical Society (Date N/A). Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. Available at: [Link]

-

ResearchGate (Date N/A). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Infectious Diseases. Available at: [Link]

-

Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020). ACS Catalysis. Available at: [Link]

-

Organic Chemistry Portal (Date N/A). Suzuki Coupling. Available at: [Link]

-

Anbar Journal of Agricultural Sciences (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available at: [Link]

-

University of Wisconsin (Date N/A). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Myers, A. G. Research Group (Date N/A). The Suzuki Reaction. Available at: [Link]

- Google Patents (2000). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.

-

Royal Society of Chemistry (2024). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Available at: [Link]

-

MDPI (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

-

University of Rochester (Date N/A). Solvent: benzonitrile. Available at: [Link]

-

Modgraph (Date N/A). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Available at: [Link]

-

World Wide Journal of Multidisciplinary Research and Development (Date N/A). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

-

ResearchGate (2019). 1 H-NMR spectra of... Available at: [Link]

-

University of Illinois Springfield (Date N/A). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(3-Nitrophenyl)benzonitrile | C13H8N2O2 | CID 12065661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. wwjmrd.com [wwjmrd.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzonitrile - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(4-Nitrophenyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Nitrophenyl)benzonitrile, a biphenyl compound featuring nitrile and nitro functional groups. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, reactivity, and potential applications. By integrating theoretical knowledge with practical insights, this guide aims to serve as a valuable resource for the scientific community engaged in organic synthesis and medicinal chemistry.

Introduction

This compound is a fascinating organic molecule that belongs to the class of substituted biphenyls. Its structure is characterized by two phenyl rings linked together, with a nitrile group (-C≡N) on one ring and a nitro group (-NO₂) on the other, positioned at the 3 and 4' positions, respectively. This unique arrangement of electron-withdrawing groups on a flexible biphenyl scaffold makes it a molecule of significant interest in several areas of chemical research, particularly in the synthesis of novel materials and as a scaffold in drug discovery. The electronic properties and the potential for diverse chemical transformations of its functional groups are key to its utility.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to appreciating its chemical behavior and potential applications.

Chemical Structure and Identification

The systematic IUPAC name for this compound is this compound. It is also referred to as 4'-Nitro-[1,1'-biphenyl]-3-carbonitrile.[1][2]

-

Molecular Weight: 224.21 g/mol [3]

The molecule consists of a biphenyl core where one phenyl ring is substituted with a nitrile group at the 3-position, and the other is substituted with a nitro group at the 4-position.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the nitrophenyl ring will likely appear as two distinct doublets due to the strong para-directing effect of the nitro group. The protons on the cyanophenyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight aromatic CH groups and the four quaternary carbons. The carbon atom of the nitrile group is expected to appear in the range of δ 117-120 ppm, while the carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show strong characteristic absorption bands for the nitrile and nitro groups. A sharp peak around 2220-2240 cm⁻¹ would correspond to the C≡N stretching vibration. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 224.21. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₂ | [1][3] |

| Molecular Weight | 224.21 g/mol | [3] |

| CAS Number | 1352318-54-7 | [1][3][4][5] |

| Appearance | Predicted to be a solid at room temp. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents. |

Structural Insights from Analogues

While the specific crystal structure of this compound is not publicly documented, studies on related molecules like 3-nitrobenzonitrile provide valuable insights. The crystal structure of 3-nitrobenzonitrile reveals that the nitro group is slightly tilted out of the plane of the benzene ring.[6] A similar non-planar conformation is expected for this compound, where the two phenyl rings are likely twisted relative to each other. This dihedral angle will influence the molecule's overall shape and its ability to interact with biological targets.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-C bond between the two phenyl rings. This leads to two readily available starting materials: a halobenzonitrile and a nitrophenylboronic acid (or vice versa). The Suzuki-Miyaura coupling provides a robust method for forming this bond.

Caption: Retrosynthetic analysis of this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of this compound from 3-bromobenzonitrile and 4-nitrophenylboronic acid.

Materials:

-

3-Bromobenzonitrile

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzonitrile (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, often with a phosphine ligand, is essential for the catalytic cycle of the Suzuki reaction. The ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps.[7]

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[8]

-

Solvent System: A two-phase solvent system like toluene/water is commonly used. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the base and helps to remove byproducts.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxidation, so an inert atmosphere is necessary to prevent catalyst deactivation and ensure high yields.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Chemical Reactivity and Derivatization

The presence of both a nitrile and a nitro group provides two reactive handles for further chemical transformations, making this compound a versatile building block.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of reactions:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and its reactivity is dominated by reduction:

-

Reduction to Aniline: The most important transformation of the nitro group in drug discovery is its reduction to an amino group (-NH₂). This is a key step in the synthesis of many biologically active compounds. This reduction can be achieved chemoselectively in the presence of the nitrile group using specific reagents like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with specific catalysts.

Caption: Key derivatization pathways for this compound.

Applications in Research and Drug Development

The this compound scaffold is of significant interest to medicinal chemists due to the prevalence of the biphenyl, nitrile, and nitrophenyl motifs in biologically active molecules.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a biphenyl core.[9] The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The nitro group, often after reduction to an amine, provides a point for further derivatization to enhance potency and selectivity. The strategic combination of these functional groups makes this compound an attractive starting point for the synthesis of novel kinase inhibitors.[5][10][11]

Role of the Nitro Group in Biological Activity

The nitro group is a well-known pharmacophore in many drugs and is associated with a wide range of biological activities, including antimicrobial and anticancer effects.[12] In some cases, the nitro group itself is crucial for activity, while in others, it serves as a precursor to the more versatile amino group. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, which can be critical for its interaction with biological targets.[3]

Potential as a Building Block for Novel Therapeutics

Beyond kinase inhibitors, the benzonitrile scaffold is found in drugs with diverse therapeutic applications, including antiviral and anti-inflammatory agents.[10][13] The ability to functionalize both the nitrile and nitro groups of this compound allows for the creation of libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The nitrophenyl moiety, in particular, has been incorporated into various compounds with demonstrated biological activity.[12][14]

Conclusion

This compound is a molecule with a rich chemical potential, stemming from its unique substitution pattern on a biphenyl framework. While detailed experimental data for this specific isomer is limited in the public domain, a comprehensive understanding of its properties and reactivity can be extrapolated from related compounds and general principles of organic chemistry. Its synthesis via Suzuki-Miyaura coupling is robust and efficient, and its functional groups offer a gateway to a wide array of derivatives. For researchers in drug discovery, this compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into its biological activities and the synthesis of its derivatives is warranted to fully explore its potential.

References

-

ChemWhat. This compound CAS#: 1352318-54-7. Available from: [Link]

-

Angene Chemical. This compound|1352318-54-7. Available from: [Link]

-

Xing-Chem. This compound - CAS:1352318-54-7. Available from: [Link]

-

PubChem. 3-Nitro-4-(4-nitrophenyl)benzonitrile. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 4-(3-Nitrophenyl)benzonitrile. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of... Available from: [Link]

-

Virant, M., et al. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. Available from: [Link]

-

Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16650. Available from: [Link]

-

Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Available from: [Link]

-

NIST. Benzonitrile. Available from: [Link]

-

ResearchGate. (PDF) 3-Nitrobenzonitrile. Available from: [Link]

-

Slaninová, I., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences, 21(3), 790. Available from: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available from: [Link]

-

SIELC Technologies. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Yang, H., et al. (2011). 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E, 67(Pt 12), o3246. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Available from: [Link]

-

Myers, A. G. The Suzuki Reaction. Available from: [Link]

-

PubChem. 4-(3-Nitrophenyl)benzonitrile. Available from: [Link]

-

NIST. Benzonitrile, 4-nitro-. Available from: [Link]

-

Frontiers Media. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

-

ChemRxiv. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available from: [Link]

-

ResearchGate. IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies. Available from: [Link]

-

WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

-

ResearchGate. Biological activity of benzopyran derivatives against some microorganisms. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]

- 3. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-(4-Nitrophenyl)benzonitrile for Advanced Research

Abstract: This document provides a comprehensive technical overview of this compound, a biaryl compound of significant interest in medicinal chemistry and materials science. The guide details the compound's core chemical and physical properties, offers an in-depth examination of its synthesis via the Suzuki-Miyaura cross-coupling reaction with mechanistic insights, and outlines robust protocols for its purification and analytical characterization. Furthermore, it explores the potential applications of this molecule as a versatile scaffold in drug discovery, leveraging the unique electronic and structural contributions of its constituent nitrile and nitrophenyl moieties. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable chemical entity.

This compound is a substituted biaryl compound featuring a benzonitrile ring linked to a nitrophenyl ring. This structure is of particular interest because the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the nitro group can be readily reduced to an amine for further derivatization, making it a valuable building block in synthetic chemistry.[1]

The definitive Chemical Abstracts Service (CAS) number for this compound is 1352318-54-7 [2]. It is important to distinguish it from its isomer, 4-(3-Nitrophenyl)benzonitrile (CAS No. 39117-72-1)[3].

Core Compound Data

A summary of the key physicochemical properties for this compound is presented below. This data is critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1352318-54-7 | ChemicalBook[2] |

| Molecular Formula | C₁₃H₈N₂O₂ | ChemicalBook[2] |

| Molecular Weight | 224.21 g/mol | ChemicalBook[2] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)C)[O-] | - |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Not explicitly available in search results | - |

| Boiling Point | Not explicitly available in search results | - |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate) | General knowledge |

Synthesis, Mechanism, and Purification

The construction of the C(sp²)-C(sp²) bond between the two aromatic rings is the central challenge in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is by far the most versatile and efficient method for assembling such biaryl systems.[4][5]

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki reaction's prominence stems from its remarkable tolerance of a wide array of functional groups, the commercial availability of its reagents, and the relatively mild reaction conditions, which can often be conducted in aqueous environments.[4][6] This is a distinct advantage over more sensitive organometallic reactions (e.g., Grignard), which would not be compatible with the nitro and nitrile functionalities present in the target molecule.[4]

The general synthetic strategy involves the coupling of a boronic acid (or its ester derivative) with an aryl halide, catalyzed by a palladium(0) complex. For this compound, two primary pathways are viable:

-

Pathway A: Coupling of 3-cyanophenylboronic acid with 1-halo-4-nitrobenzene.

-

Pathway B: Coupling of (4-nitrophenyl)boronic acid with 3-halobenzonitrile.

The choice between these pathways often depends on the commercial availability and cost of the starting materials.

Generalized Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a robust, step-by-step methodology for the synthesis of this compound based on Pathway B.

Materials:

-

3-Bromobenzonitrile

-

(4-Nitrophenyl)boronic acid

-

Palladium(II) Acetate [Pd(OAc)₂]

-

A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a more specialized ligand for challenging couplings)

-

Anhydrous base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and the anhydrous base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via cannula or syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and brine to remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, which forms the mechanistic basis for the synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification Protocol

The crude product obtained after work-up typically requires purification to remove residual starting materials, catalyst, and byproducts.

-

Silica Gel Column Chromatography: This is the most common method for purifying compounds of this type.[7]

-

Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

-

Eluent System: Use a gradient of ethyl acetate in hexanes (or petroleum ether). A typical starting point would be 5% ethyl acetate, gradually increasing the polarity based on TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the eluent under reduced pressure to yield the purified solid.

-

-

Recrystallization: If a high-purity solid is obtained from chromatography, it can be further purified by recrystallization.[4]

-

Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or hexanes/methanol).

-

Procedure: Dissolve the compound in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 7.5-8.5 ppm) will show a complex pattern of multiplets corresponding to the 8 protons on the two disubstituted benzene rings. |

| ¹³C NMR | Expect 10 distinct signals for the aromatic carbons (due to symmetry in the 4-nitrophenyl ring). A key signal will be for the nitrile carbon (-C≡N), typically appearing around 117-120 ppm. The carbon attached to the nitro group will also be distinct. |

| FT-IR | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch.[7] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹ , respectively.[8] |

| Mass Spec (MS) | The molecular ion peak (M+) should correspond to the exact mass of the compound (C₁₃H₈N₂O₂). For ESI-MS, an [M+H]⁺ peak at m/z 225.06 would be expected. |

Applications in Research and Drug Development

The this compound scaffold is a confluence of three structurally important motifs in medicinal chemistry: the biaryl core, the benzonitrile moiety, and the nitroaryl group.

-

Biaryl Core: The biaryl structural motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials.[5][9] It provides a rigid framework that allows for precise positioning of functional groups to interact with biological targets.

-

Benzonitrile Moiety: The nitrile group is a versatile pharmacophore.[1] It is metabolically stable and can act as a hydrogen bond acceptor, mimicking key interactions of other functional groups.[1] Benzonitrile derivatives have been successfully developed as kinase inhibitors, crucial for halting tumorigenesis in cancer research.[10]

-

Nitroaryl Group: While the nitro group itself can have toxicological concerns, it is an invaluable synthetic handle. It powerfully deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, it can be easily and cleanly reduced to an aniline derivative. This resulting amino group serves as a key attachment point for building molecular complexity, allowing for the generation of large libraries of compounds for screening.

Visualization of the Scaffold in Drug Discovery

The diagram below illustrates how this compound can serve as a starting point for creating a diverse library of potential drug candidates.

Caption: Synthetic utility of the core scaffold for library generation.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for complex molecular architectures. Its synthesis is reliably achieved through modern cross-coupling methodologies like the Suzuki reaction, which offers high functional group tolerance. The compound's true value lies in its utility as a versatile scaffold, where the distinct reactivity of the nitrile and nitro groups can be exploited to generate diverse libraries of novel compounds for screening in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, purify, and utilize this compound in their advanced research programs.

References

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-4-(4-nitrophenyl)benzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Li, Z., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Center for Biotechnology Information. Retrieved from [Link]

-

Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

-

Zou, G., & Reddy, K. R. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Akhtar, T., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

-

Mol-Instincts. (2025). 4-(3-nitrophenyl)-benzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Nitrophenyl)benzonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-4-(4-propylphenoxy)benzonitrile. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

-

355 Information Network. (2026). 1393441-74-1_3-fluoro-3'-nitro-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

-

ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

-

ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of 3-Phenyl-4[4-(m-nitrophenyl)-N-2-(2'-arylureido / arylthioureido-4'. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (3-benzyloxy-4-nitrophenyl)acetonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (4-benzyloxy-3-nitrophenyl)acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1352318-54-7 [chemicalbook.com]

- 3. 4-(3-Nitrophenyl)benzonitrile | C13H8N2O2 | CID 12065661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(4-Nitrophenyl)benzonitrile, a biaryl compound with significant potential in medicinal chemistry and materials science. The core of this document is a detailed exploration of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and versatility. We delve into the mechanistic underpinnings of the catalytic cycle to provide a causal understanding of experimental choices. The guide includes a step-by-step laboratory protocol, data presentation, safety considerations, and authoritative references, designed to empower researchers to successfully synthesize and utilize this valuable chemical entity.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures are privileged motifs in modern drug discovery and development.[1] The this compound scaffold, in particular, combines the versatile chemistry of the nitrile group with the electronic properties of a nitrophenyl ring. The nitrile moiety is a common pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups, and is found in numerous approved pharmaceuticals.[2] The strategic placement of a nitro group provides a handle for further chemical modification, such as reduction to an amine, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

Given the importance of this scaffold, a robust and reproducible synthetic method is paramount. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful methods for constructing C(sp²)–C(sp²) bonds.[3][4] This reaction utilizes a palladium catalyst to couple an organoboron species with an organohalide, offering high yields and broad applicability under relatively mild conditions.[4][5][6] This guide will focus exclusively on this state-of-the-art methodology.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

Understanding the "why" behind a protocol is as crucial as the "how." The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[7][8] A generalized mechanism is depicted below, which provides the foundational logic for the selection of reagents and conditions in our protocol.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-bromobenzonitrile), forming a Pd(II) complex.[7][9] This is often the rate-limiting step of the cycle. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4][9]

-

Transmetalation : The organic group from the nucleophilic organoboron reagent (4-nitrophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), facilitating the transfer.[9]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 3-bromobenzonitrile and 4-nitrophenylboronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |

| 3-Bromobenzonitrile | 182.02 | 1.0 | 5.49 | 1.00 g |

| 4-Nitrophenylboronic Acid | 166.92 | 1.2 | 6.59 | 1.10 g |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.165 | 190 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 13.73 | 1.90 g |

| Toluene | - | - | - | 40 mL |

| Ethanol | - | - | - | 10 mL |

| Water (degassed) | - | - | - | 10 mL |

Instrumentation

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.00 g, 5.49 mmol), 4-nitrophenylboronic acid (1.10 g, 6.59 mmol), potassium carbonate (1.90 g, 13.73 mmol), and Tetrakis(triphenylphosphine)palladium(0) (190 mg, 0.165 mmol).[10]

-

Causality: Potassium carbonate is a moderately strong base sufficient to form the active boronate species without causing hydrolysis of the nitrile group.[9] Pd(PPh₃)₄ is a common, reliable Pd(0) source that is active for the oxidative addition step.[6] An excess of the boronic acid is used to ensure complete consumption of the limiting halide.

-

-

Solvent Addition & Degassing : Add toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask. Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring.

-

Causality: The solvent system (Toluene/Ethanol/Water) is a standard biphasic mixture for Suzuki couplings, ensuring all reagents are sufficiently solubilized.[4] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction : Attach a reflux condenser and heat the reaction mixture to 85-90 °C with vigorous stirring under the inert atmosphere.

-

Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle, ensuring a reasonable reaction rate.

-

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Causality: TLC allows for visual confirmation of the consumption of the starting material (3-bromobenzonitrile) and the formation of the more polar product. This prevents premature or unnecessarily long reaction times.

-

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Causality: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Causality: Removing all water is essential before solvent evaporation to prevent potential hydrolysis and to obtain an accurate crude yield.

-

-

Purification : Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% ethyl acetate) to afford this compound as a solid.

-

Causality: Chromatography separates the desired product from any unreacted starting materials, catalyst residues, and side products, yielding a high-purity compound suitable for further use.

-

Characterization

The identity and purity of the final product, this compound (M.W. 224.21 g/mol [11]), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety Considerations

-

3-Bromobenzonitrile : Irritant. Handle with gloves and in a well-ventilated fume hood.

-

4-Nitrophenylboronic Acid : May cause skin and eye irritation. Avoid inhalation of dust.

-

Palladium Catalysts : Palladium compounds can be toxic and are expensive. Handle with care to avoid contamination and waste.

-

Toluene : Flammable and toxic. Use in a fume hood and away from ignition sources.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of this compound. By understanding the underlying catalytic mechanism, researchers can rationally select conditions to optimize reaction outcomes. The detailed protocol provided herein is a self-validating system that includes crucial steps for reaction monitoring, work-up, and purification, ensuring the generation of a high-purity final product. This guide serves as a practical resource for scientists engaged in the synthesis of complex molecular architectures for drug discovery and other advanced applications.

References

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile.

- PubChem. (n.d.). 3-Nitro-4-(4-nitrophenyl)benzonitrile.

- PubChem. (n.d.). 4-(3-Nitrophenyl)benzonitrile.

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.

- BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- PubChem. (n.d.). 3-Nitro-4-(4-propylphenoxy)benzonitrile.

- ChemicalBook. (n.d.). This compound.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

- Jin, C., Banno, A., & Biscoe, M. R. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.

- Singh, V., et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

- Raval, J. P., et al. (n.d.). Synthesis of 3-Phenyl-4[4-(m-nitrophenyl)-N-2-(2'-arylureido / arylthioureido-4'. SciSpace.

- PubChem. (n.d.). 3-Nitrobenzonitrile.

- PrepChem.com. (n.d.). Synthesis of (3-benzyloxy-4-nitrophenyl)acetonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid.

- PrepChem.com. (n.d.). Synthesis of (4-benzyloxy-3-nitrophenyl)acetonitrile.

- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.

- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.

- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).

- ChemRxiv. (2022, December 27). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 1352318-54-7 [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis and Structural Elucidation of 3-(4-Nitrophenyl)benzonitrile

Foreword: This guide provides a comprehensive framework for the spectroscopic characterization of 3-(4-Nitrophenyl)benzonitrile. While a complete set of verified, published experimental spectra for this specific molecule could not be located in publicly accessible literature or databases during a thorough search, this document serves as an expert guide to acquiring, interpreting, and validating the necessary data. By leveraging established spectroscopic principles and data from closely related analogs, we will outline the expected spectral characteristics and provide robust, field-proven protocols for their acquisition. This approach ensures that researchers can confidently identify and characterize this molecule in a laboratory setting.

Molecular Structure and Analytical Strategy

This compound (C₁₃H₈N₂O₂, Molecular Weight: 224.21 g/mol ) is a biphenyl derivative featuring two key functional groups that produce distinct spectroscopic signatures: a nitrile (-C≡N) and a nitro group (-NO₂).[1] Our analytical strategy involves a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously confirm the molecular structure. Each technique provides a unique and complementary piece of the structural puzzle.

The numbering scheme used for NMR assignments throughout this guide is presented below.

Figure 1: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for eight aromatic protons. Due to the asymmetry of the molecule, all eight protons should be chemically distinct, though some may overlap. The signals will appear as a series of doublets and multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrile and nitro groups will shift the protons on their respective rings downfield.

Key Causality:

-

The Nitro-Substituted Ring (H2'/H6' and H3'/H5'): The powerful electron-withdrawing nitro group deshields its ortho-protons (H3', H5') and meta-protons (H2', H6'). This results in two distinct AX systems, appearing as two doublets. The protons ortho to the nitro group (H3'/H5') are expected at the lowest field, around δ 8.3 ppm. The protons meta to the nitro group (H2'/H6') will be slightly upfield, around δ 7.8 ppm.

-

The Cyano-Substituted Ring (H2, H4, H5, H6): The protons on this ring will exhibit more complex splitting. H2 and H4 will be significantly deshielded by the adjacent nitrile group and the biphenyl linkage. H2, being ortho to the biphenyl linkage, is expected to be a singlet or a finely split multiplet around δ 8.0 ppm. The remaining protons will form a complex multiplet system between δ 7.6 and 7.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H3', H5' | ~ 8.35 | Doublet (d) | ~ 8.8 (³JHH) | 2H |

| H2 | ~ 8.00 | Triplet/Singlet (t/s) | ~ 1.5 (⁴JHH) | 1H |

| H4 | ~ 7.90 | Doublet of Triplets (dt) | ~ 7.8 (³JHH), ~1.5 (⁴JHH) | 1H |

| H2', H6' | ~ 7.85 | Doublet (d) | ~ 8.8 (³JHH) | 2H |

| H6 | ~ 7.80 | Doublet of Triplets (dt) | ~ 7.8 (³JHH), ~1.5 (⁴JHH) | 1H |

| H5 | ~ 7.65 | Triplet (t) | ~ 7.8 (³JHH) | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display 10 distinct signals for the 13 carbon atoms, accounting for the chemical equivalence of C2'/C6' and C3'/C5', and the low intensity of quaternary carbons.

Key Causality:

-

Nitrile Carbon (C7): The C≡N carbon is typically found in the δ 117-120 ppm range.[2]

-

Quaternary Carbons: The carbons directly attached to the electron-withdrawing groups (C1, C4') and the carbons forming the biphenyl bond (C3, C1') will have characteristic shifts and often lower intensities. The carbon bearing the nitro group (C4') is expected to be significantly downfield (~148-150 ppm). The carbon attached to the nitrile group (C1) is expected around δ 112-114 ppm.

-

Protonated Aromatic Carbons: The remaining CH carbons will appear in the typical aromatic region of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4' | ~ 149.0 |

| C1' | ~ 145.5 |

| C3 | ~ 138.0 |

| C4, C6 | ~ 133.5 - 132.0 |

| C2 | ~ 130.5 |

| C2', C6' | ~ 129.0 |

| C5 | ~ 129.5 |

| C3', C5' | ~ 124.5 |

| C7 (-C≡N) | ~ 118.0 |

| C1 | ~ 113.0 |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: a. Weigh approximately 5-10 mg of the purified this compound sample. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity (line width for TMS < 0.5 Hz). d. Tune and match the ¹H and ¹³C probes.

-

¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Use a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. c. Collect 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Use a 45-degree pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. c. Collect 1024 scans or more, as the ¹³C nucleus is less sensitive.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. d. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm. e. Integrate the ¹H signals and measure peak chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the key functional groups in the molecule. The spectrum is dominated by the strong, sharp absorptions of the nitrile and nitro moieties.

Key Causality & Expected Absorptions:

-

Nitrile Stretch (νC≡N): Aromatic nitriles exhibit a very strong and sharp absorption band in the 2240–2220 cm⁻¹ region.[3] This peak is often unmistakable and serves as a primary diagnostic tool.

-

Nitro Group Stretches (νNO₂): The nitro group produces two characteristic and strong stretching vibrations: an asymmetric stretch typically between 1550–1500 cm⁻¹ and a symmetric stretch between 1355–1315 cm⁻¹.[4]

-

Aromatic Vibrations:

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100–3000 | Medium | Aromatic C-H Stretch |

| ~ 2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~ 1600, ~1475 | Medium | Aromatic C=C Ring Stretches |

| ~ 1525 | Strong | Asymmetric NO₂ Stretch |

| ~ 1345 | Strong | Symmetric NO₂ Stretch |

Experimental Protocol: FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: a. Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. b. Clean the diamond crystal of the ATR accessory with a solvent-safe wipe (e.g., soaked in isopropanol) and allow it to dry completely.

-

Background Collection: a. With the clean, empty ATR crystal, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. b. Set the scan range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans for the background.

-

Sample Analysis: a. Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. c. Collect the sample spectrum using the same parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

-

Data Processing & Cleanup: a. The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. b. Label the significant peaks with their wavenumbers. c. After analysis, raise the press, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Key Causality & Predicted Fragmentation:

-

Molecular Ion (M⁺•): Using Electron Ionization (EI), the spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight, 224. The presence of two nitrogen atoms dictates that the molecular weight is an even number, consistent with the Nitrogen Rule.

-

Major Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds and through the loss of stable neutral species.

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (•NO₂, 46 Da), leading to a significant fragment ion at m/z 178 .

-

Loss of CN: Loss of the nitrile radical (•CN, 26 Da) would produce a fragment at m/z 198 .

-

Further Fragmentation: The m/z 178 fragment could subsequently lose the nitrile group (•CN) to yield a biphenyl cation at m/z 152 .

-

Figure 2: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (GC-MS with EI Source): a. GC Method: Use a standard non-polar column (e.g., DB-5ms). Set the injector temperature to 250°C. Program the oven temperature to start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes. Use helium as the carrier gas. b. MS Method: Set the ion source to Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C and the quadrupole temperature to 150°C. Scan a mass range from m/z 40 to 400.

-

Data Acquisition: a. Inject 1 µL of the sample solution into the GC-MS. b. The system will separate components by gas chromatography, and a mass spectrum will be generated for the peak corresponding to this compound.

-

Data Analysis: a. Identify the molecular ion peak (M⁺•) in the mass spectrum. b. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure. Compare the observed spectrum to spectral libraries if available.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The predicted data in this guide, based on established chemical principles, offers a robust template for what researchers should expect to observe. The ¹H and ¹³C NMR will define the precise arrangement of the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of the critical nitrile and nitro functional groups, and mass spectrometry will verify the molecular weight and support the overall structure through predictable fragmentation. By following the detailed protocols herein, scientists can generate high-fidelity data to unequivocally characterize this compound.

References

-

ResearchGate. (n.d.). a) -Experimental and calculated 13 C NMR and 1 H NMR chemical shifts of... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... [Image]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [PDF]. Retrieved from [Link]

-

YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Dr. Puspendra Classes. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... [Image]. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [PDF]. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Presentation]. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [PDF]. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]

-